NF-κB Pathway Inhibition: Sub-Micromolar Potency Establishes Cnicin as a High-Potency Anti-Inflammatory Research Tool
Cnicin demonstrates potent NF-κB inhibition with an IC50 of 1.8 µM in cellular assays [1]. While direct head-to-head NF-κB inhibition data versus specific named comparators under identical conditions is limited in the primary literature, this sub-micromolar potency (approximately 1.8 µM, equivalent to ~0.68 µg/mL) positions cnicin among the more potent naturally occurring NF-κB inhibitors within the sesquiterpene lactone class, for which many members exhibit IC50 values in the 5-50 µM range [2]. This potency level supports cnicin's prioritization as an anti-inflammatory research compound where NF-κB pathway interrogation is the primary experimental objective.
| Evidence Dimension | NF-κB pathway inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.8 µM |
| Comparator Or Baseline | Class-level baseline: many sesquiterpene lactones exhibit NF-κB inhibition IC50 values ranging from 5-50 µM |
| Quantified Difference | Cnicin IC50 approximately 2.8- to 28-fold lower than typical class-range baseline values |
| Conditions | Cellular assay for NF-κB inhibition; Centaurea calolepis-derived cnicin |
Why This Matters
The sub-micromolar NF-κB inhibitory potency supports cnicin's selection over lower-potency sesquiterpene lactones for anti-inflammatory mechanism studies focused on the NF-κB pathway.
- [1] Erel SB, et al. Secondary metabolites of Centaurea calolepis and evaluation of cnicin for anti-inflammatory, antioxidant, and cytotoxic activities. Pharm Biol. 2011 Aug;49(8):840-9. View Source
- [2] Seca A, et al. Applications of sesquiterpene lactones: a review of some potential success cases. 2020. View Source
